3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
3-tert-Butoxycarbonyl-3-aZabicyclo[321]octane-1-carboxylic acid is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid typically involves the use of tert-butyl carbamate as a protecting group for the nitrogen atom. The synthetic route often includes the formation of the bicyclic structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxycarbonyl-8-oxa-3-aZabicyclo[3.2.1]octane-6-carboxylic acid: This compound features an oxygen atom in the bicyclic structure, which can alter its reactivity and biological activity.
C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-3-aZabicyclo[3.2.1]octane-8-carboxylic acid: This variant includes additional substituents that can influence its chemical properties and applications.
Uniqueness
3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl protecting group. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(6-9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYJLLHQRGYYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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